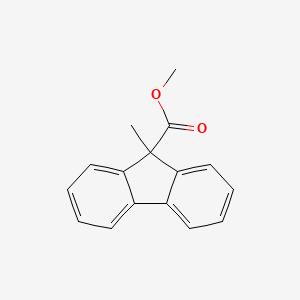

Methyl 9-methylfluorene-9-carboxylate

Vue d'ensemble

Description

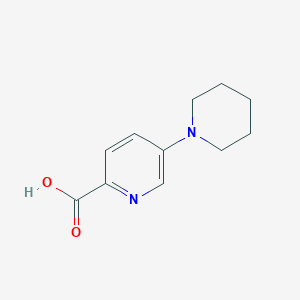

“Methyl 9-methylfluorene-9-carboxylate” is a chemical compound with the molecular formula C16H14O2 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “Methyl 9-methylfluorene-9-carboxylate” involves the reaction between methyl 9-methylfluorene-9-carboxylate and phenyl magnesium iodide . This reaction yields 9,9’-dimethyl-9,9’-difluorenyl in almost quantitative yield . Evidence suggests that 9-methylfluorene anion is an intermediate in this reaction .Molecular Structure Analysis

The molecular structure of “Methyl 9-methylfluorene-9-carboxylate” consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 238.286.Chemical Reactions Analysis

The reaction between methyl 9-methylfluorene-9-carboxylate and phenyl magnesium iodide results in the formation of 9,9’-dimethyl-9,9’-difluorenyl . This reaction is almost quantitative, suggesting that the tertiary alkoxide is formed in the usual way .Physical And Chemical Properties Analysis

“Methyl 9-methylfluorene-9-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 353.1±31.0 °C at 760 mmHg . The compound has a molar refractivity of 64.7±0.3 cm3 .Applications De Recherche Scientifique

Aliphatic Chemistry of Fluorene

Field

This application falls under the field of Organic Chemistry , specifically, the aliphatic chemistry of fluorene.

Application Summary

“Methyl 9-methylfluorene-9-carboxylate” is used in the study of unusual Grignard reactions. The reaction between this compound and phenyl magnesium iodide results in the formation of 9,9’-dimethyl-9,9’-difluorenyl .

Method of Application

The reaction involves the use of phenyl magnesium iodide, and the yield of the hydrocarbon in the Grignard reaction was almost quantitative when phenyl magnesium iodide was used .

Results or Outcomes

The reaction gave 9,9’-dimethyl-9,9’-difluorenyl in almost quantitative yield. Evidence is presented which shows that 9-methylfluorene anion is an intermediate .

Intermolecular Electronic Coupling

Field

This application is in the field of Physical Chemistry and Material Science , focusing on the study of intermolecular electronic coupling.

Application Summary

Different substituents are introduced to the large conjugated core of 9-methyl-9H-dibenzo[a,c]carbazole (DBC) moiety, which includes “Methyl 9-methylfluorene-9-carboxylate”. The resultant luminogens demonstrated photoluminescence (PL) quantum yields in solid state .

Method of Application

The method involves the introduction of different substituents (Br, Ph and TPh) to the large conjugated core of 9-methyl-9H-dibenzo[a,c]carbazole (DBC) moiety .

Results or Outcomes

The resultant luminogens demonstrated PL quantum yields in solid state ranging from 4.81% to 47.39% .

Synthesis of Other Compounds

Field

This application falls under the field of Organic Synthesis .

Application Summary

“Methyl 9-methylfluorene-9-carboxylate” can be used as a starting material in the synthesis of other organic compounds .

Method of Application

The specific method of application would depend on the target compound. For example, it can be used in Grignard reactions with different Grignard reagents to yield various fluorene derivatives .

Results or Outcomes

The outcomes of these reactions would vary depending on the specific conditions and reagents used .

Safety And Hazards

The safety data sheet for “Methyl 9-methylfluorene-9-carboxylate” suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Propriétés

IUPAC Name |

methyl 9-methylfluorene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-16(15(17)18-2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPSWTZHVWAGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-methylfluorene-9-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)